1-ethyl-1H-pyrazole-4-carbonitrile

CAS No.: 1006434-01-0

Cat. No.: VC2385987

Molecular Formula: C6H7N3

Molecular Weight: 121.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1006434-01-0 |

|---|---|

| Molecular Formula | C6H7N3 |

| Molecular Weight | 121.14 g/mol |

| IUPAC Name | 1-ethylpyrazole-4-carbonitrile |

| Standard InChI | InChI=1S/C6H7N3/c1-2-9-5-6(3-7)4-8-9/h4-5H,2H2,1H3 |

| Standard InChI Key | SCVYEGXBMMZIET-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C=N1)C#N |

| Canonical SMILES | CCN1C=C(C=N1)C#N |

Introduction

Structural Characteristics and Physical Properties

Chemical Structure

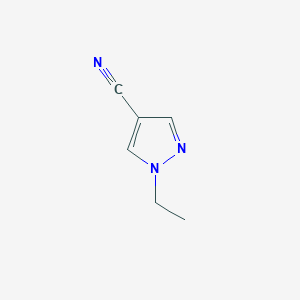

1-Ethyl-1H-pyrazole-4-carbonitrile consists of a five-membered pyrazole ring with two key substituents: an ethyl group at the nitrogen in position 1 (N1) and a cyano group (nitrile) at position 4. The molecular formula of this compound is C₆H₇N₃, indicating the presence of six carbon atoms, seven hydrogen atoms, and three nitrogen atoms.

Physical Properties

The compound typically exists as a crystalline solid at room temperature. Its molecular weight is approximately 121.14 g/mol according to available data. The physical appearance and characteristics are consistent with other substituted pyrazoles, which generally present as white to off-white crystalline solids.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₇N₃ | |

| Molecular Weight | 121.14 g/mol | |

| Physical State | Solid (at room temperature) | |

| IUPAC Name | 1-ethylpyrazole-4-carbonitrile | |

| InChI | InChI=1S/C6H7N3/c1-2-9-5-6(3-7)4-8-9/h4-5H,2H2,1H3 | |

| InChI Key | SCVYEGXBMMZIET-UHFFFAOYSA-N | |

| Canonical SMILES | CCN1C=C(C=N1)C#N |

Solubility Profile

Based on structural analysis and comparison with similar pyrazole derivatives, 1-ethyl-1H-pyrazole-4-carbonitrile likely exhibits moderate solubility in polar organic solvents such as ethanol, methanol, and acetonitrile. The presence of the polar cyano group enhances its solubility in these solvents while reducing its solubility in non-polar solvents. While specific solubility data for this exact compound is limited in the available sources, the nitrile functionality typically imparts some degree of water solubility, though it remains predominantly soluble in organic solvents.

Synthesis Methods

One-Pot Condensation Reaction

The synthesis of 1-ethyl-1H-pyrazole-4-carbonitrile can be achieved through a one-pot condensation reaction. This method typically involves the reaction of appropriately substituted pyrazole-4-aldehydes with hydroxylamine hydrochloride to form the corresponding oxime intermediate. The oxime is subsequently dehydrated using a catalytic amount of orthophosphoric acid to yield the desired nitrile product.

Michael-Type Addition Reactions

Drawing from synthesis methods for related compounds, an alternative approach might involve Michael-type addition reactions. Though the searched literature specifically discusses this method for amino-substituted analogs, similar principles could be adapted for 1-ethyl-1H-pyrazole-4-carbonitrile . The Michael addition approach generally offers good regioselectivity and moderate to excellent yields for pyrazole derivatives.

Chemical Reactivity

Substitution Reactions

The cyano group in 1-ethyl-1H-pyrazole-4-carbonitrile acts as an electrophilic center, making it susceptible to nucleophilic substitution reactions. These reactions can lead to various functionalized derivatives depending on the nucleophile employed.

Cycloaddition Reactions

The pyrazole ring in the compound can participate in [3+2] cycloaddition reactions with alkynes, leading to the formation of more complex heterocyclic systems. This reactivity makes 1-ethyl-1H-pyrazole-4-carbonitrile a valuable building block for constructing larger heterocyclic scaffolds.

Transformation of the Nitrile Group

The nitrile functionality can undergo various transformations:

| Reaction Type | Reagents | Expected Products |

|---|---|---|

| Hydrolysis | Aqueous acid/base | Carboxylic acid derivatives |

| Reduction | LiAlH₄ or similar reducing agents | Primary amines |

| Addition | Grignard reagents | Ketone derivatives after hydrolysis |

These transformations significantly expand the synthetic utility of 1-ethyl-1H-pyrazole-4-carbonitrile as a versatile intermediate in organic synthesis.

Applications in Scientific Research

Medicinal Chemistry Applications

1-Ethyl-1H-pyrazole-4-carbonitrile serves as an important scaffold in medicinal chemistry. The pyrazole core is present in numerous pharmaceutically active compounds, and the specific substitution pattern in this molecule provides a platform for further functionalization to develop potential drug candidates.

Building Block for Complex Heterocycles

The compound functions as a key intermediate in the synthesis of more complex heterocyclic systems. The reactive nitrile group allows for various transformations, enabling the construction of diverse molecular architectures with potential applications in materials science and drug discovery.

Comparison with Related Compounds

Structural Analogs

Several structural analogs of 1-ethyl-1H-pyrazole-4-carbonitrile have been described in the literature. These include:

| Compound | Structural Difference | Distinctive Features |

|---|---|---|

| 1-Phenyl-1H-pyrazole-4-carbonitrile | Phenyl group instead of ethyl at N1 | Enhanced π-stacking potential |

| 1-Methyl-1H-pyrazole-4-carbonitrile | Methyl group instead of ethyl at N1 | Smaller, less lipophilic |

| 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile | Additional amino group at C5 | Increased hydrogen bonding capability |

The unique substitution pattern of 1-ethyl-1H-pyrazole-4-carbonitrile, with an ethyl group at the 1-position and a cyano group at the 4-position, distinguishes it from these analogs and contributes to its specific chemical and biological properties.

Functional Group Modifications

Modifications of the functional groups in 1-ethyl-1H-pyrazole-4-carbonitrile can significantly alter its physicochemical and biological properties:

-

Replacement of the nitrile with other functional groups (carboxylic acid, amide, ester)

-

Substitution at the 3 or 5 positions of the pyrazole ring

-

Variation of the N-alkyl substituent (longer chains, branched alkyl groups)

Each modification creates compounds with potentially distinct reactivity profiles, solubility characteristics, and biological activities.

Research Developments and Future Directions

Synthetic Methodology Advancements

Recent research in pyrazole chemistry has focused on developing more efficient, environmentally friendly synthesis methods. These advancements could be applied to improve the production of 1-ethyl-1H-pyrazole-4-carbonitrile and its derivatives.

Industrial Applications

Beyond pharmaceutical applications, further research into the properties of 1-ethyl-1H-pyrazole-4-carbonitrile may reveal potential uses in materials science, polymer chemistry, or as specialized reagents in chemical synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume